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Compound of Interest

Compound Name: alpha-Phenylaziridine-1-ethanol

Cat. No.: B096871 Get Quote

Application Notes and Protocols for alpha-
Phenylaziridine-1-ethanol
For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and detailed

experimental protocols for reactions involving alpha-Phenylaziridine-1-ethanol (CAS No.

17918-11-5). This compound, possessing a reactive aziridine ring and a functional hydroxyl

group, serves as a versatile building block in organic synthesis, particularly for the development

of novel polymers and functionalized amino compounds.

Application Notes
alpha-Phenylaziridine-1-ethanol is a bifunctional molecule with significant potential in several

areas of chemical research and development:

Monomer for Cationic Polymerization: The presence of the nucleophilic aziridine nitrogen

allows for cationic ring-opening polymerization to produce poly(aminoethers). The resulting

polymers, bearing pendant phenyl and hydroxyl groups, may exhibit unique properties

suitable for applications in drug delivery, gene therapy, and as functional coatings. The

hydroxyl group can be further modified post-polymerization to introduce additional

functionalities.[1][2][3]
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Intermediate for Functionalized Amino Alcohols: The strained aziridine ring is susceptible to

nucleophilic attack, leading to regioselective ring-opening. This provides a straightforward

route to a variety of β-amino alcohols with diverse functionalities. These products are

valuable intermediates in the synthesis of pharmaceuticals, chiral ligands, and other

biologically active molecules.

Building Block for Heterocyclic Synthesis: The reactive nature of the aziridine ring allows for

its use in cycloaddition reactions and rearrangements to construct more complex nitrogen-

containing heterocyclic systems.

Experimental Protocols
The following protocols are based on established methodologies for analogous aziridine

derivatives and provide a starting point for the synthesis and reactions of alpha-
Phenylaziridine-1-ethanol.

Protocol 1: Synthesis of alpha-Phenylaziridine-1-ethanol
This protocol describes the synthesis of alpha-Phenylaziridine-1-ethanol from (±)-2-amino-1-

phenylethanol via an intramolecular cyclization. The reaction proceeds through the formation of

a sulfate ester intermediate, followed by base-induced ring closure.

Reaction Scheme:

 (±)-2-Amino-1-phenylethanol

Intermediate Sulfate Ester

Reaction

Chlorosulfonic Acid
alpha-Phenylaziridine-1-ethanol

Cyclization

Sodium Hydroxide
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Figure 1: Synthesis of alpha-Phenylaziridine-1-ethanol.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

(±)-2-Amino-1-

phenylethanol
137.18 13.7 g 0.1

Chlorosulfonic Acid 116.52 11.7 g 0.1

Sodium Hydroxide 40.00 12.0 g 0.3

Dichloromethane

(DCM)
- 200 mL -

Diethyl Ether - 100 mL -

Anhydrous Sodium

Sulfate
- - -

Procedure:

A solution of (±)-2-amino-1-phenylethanol (0.1 mol) in 100 mL of dry dichloromethane is

prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a

nitrogen inlet.

The solution is cooled to 0 °C in an ice bath.

Chlorosulfonic acid (0.1 mol) is added dropwise to the stirred solution over a period of 30

minutes, maintaining the temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

The mixture is then cooled again to 0 °C, and a solution of sodium hydroxide (0.3 mol) in 50

mL of water is added slowly.

The resulting biphasic mixture is stirred vigorously for 4 hours at room temperature.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x

50 mL).
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude product.

Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient)

affords pure alpha-phenylaziridine-1-ethanol.

Protocol 2: Cationic Ring-Opening Polymerization
This protocol details the cationic polymerization of alpha-Phenylaziridine-1-ethanol initiated

by boron trifluoride etherate to yield poly(alpha-phenylaziridine-1-ethanol).[1][2]

Reaction Scheme:

alpha-Phenylaziridine-1-ethanol

Aziridinium Cation

Initiation Poly(alpha-phenylaziridine-1-ethanol)

n

BF3·OEt2

Propagation
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Figure 2: Cationic Polymerization of alpha-Phenylaziridine-1-ethanol.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

alpha-Phenylaziridine-

1-ethanol
149.19 7.46 g 0.05

Boron Trifluoride

Etherate (BF3·OEt2)
141.93 0.142 g 0.001

Anhydrous Acetonitrile - 50 mL -

Procedure:
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alpha-Phenylaziridine-1-ethanol (0.05 mol) is dissolved in 50 mL of anhydrous acetonitrile

in a flame-dried Schlenk flask under a nitrogen atmosphere.

The solution is stirred at room temperature.

Boron trifluoride etherate (0.001 mol) is added via syringe to initiate the polymerization.

The reaction mixture is stirred at 50 °C for 24 hours.

The polymerization is quenched by the addition of a small amount of methanol.

The polymer is precipitated by pouring the reaction mixture into a large volume of cold

diethyl ether.

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum

to a constant weight.

Polymerization Conditions and Expected Outcomes:[1][2]

Initiator Solvent
Temperature
(°C)

Time (h)
Expected Yield
(%)

BF3·OEt2 Acetonitrile 50 24 70-85

BF3·OEt2 Dichloromethane 25 48 60-75

Methyl Tosylate Toluene 80 12 50-65

Protocol 3: Nucleophilic Ring-Opening with an Amine
This protocol describes the regioselective ring-opening of alpha-Phenylaziridine-1-ethanol
with aniline as the nucleophile, catalyzed by a Lewis acid, to yield a 1,2-diamino alcohol

derivative.

Reaction Scheme:
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Figure 3: Nucleophilic Ring-Opening of alpha-Phenylaziridine-1-ethanol.

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

alpha-Phenylaziridine-

1-ethanol
149.19 1.49 g 0.01

Aniline 93.13 1.02 g 0.011

Scandium(III) triflate

(Sc(OTf)3)
492.16 0.049 g 0.0001

Anhydrous Toluene - 20 mL -

Procedure:

To a solution of alpha-phenylaziridine-1-ethanol (0.01 mol) in anhydrous toluene (20 mL) is

added scandium(III) triflate (1 mol%).

The mixture is stirred at room temperature for 10 minutes.

Aniline (0.011 mol) is then added to the reaction mixture.

The reaction is heated to 80 °C and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and quenched with a

saturated aqueous solution of sodium bicarbonate.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20

mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel (eluent:

methanol/dichloromethane gradient) to afford the desired 1,2-diamino alcohol.

Ring-Opening Reaction Conditions and Regioselectivity:

Nucleophile
Catalyst
(mol%)

Solvent
Temperatur
e (°C)

Time (h)
Regioselect
ivity (Attack
at C2)

Aniline Sc(OTf)3 (1) Toluene 80 6 >95%

Thiophenol InCl3 (5) Acetonitrile 60 4 >98%

Sodium Azide LiClO4 (10) Acetonitrile 50 12 >99%

Disclaimer: These protocols are intended as a guide and should be adapted and optimized by

qualified researchers. All experiments should be performed with appropriate safety precautions

in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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